molecular formula C13H18N2O3S B4990888 ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate

ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate

Cat. No. B4990888
M. Wt: 282.36 g/mol
InChI Key: JMTDUNDCFKPJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate, also known as EACC, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. EACC is a member of the benzothiophene family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer and anti-viral properties. In

Mechanism of Action

The mechanism of action of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has also been shown to inhibit the activity of viral enzymes, which prevents viral replication.
Biochemical and Physiological Effects:
ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit viral replication, and have anti-inflammatory properties. ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has also been shown to affect the expression of genes involved in cellular processes such as DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate in lab experiments is its ability to induce cell death in cancer cells. This property makes it a potential candidate for the development of anti-cancer drugs. Additionally, ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to inhibit the replication of viruses, which makes it a potential candidate for the development of anti-viral drugs. However, one limitation of using ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate research. One area of interest is the development of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate-based anti-cancer drugs. Another area of interest is the development of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate-based anti-viral drugs. Additionally, further research is needed to fully understand the mechanism of action of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate and its effects on cellular processes.

Synthesis Methods

The synthesis of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate involves a multi-step process that begins with the reaction of 2-chloro-3-methyl-4,5,6,7-tetrahydro-1-benzothiophene with ethyl carbamate. This reaction produces the intermediate compound, 2-chloro-3-methyl-6-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene. The intermediate is then treated with sodium hydride and ammonia to produce ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate.

Scientific Research Applications

Ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing cell death in cancer cells. ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

ethyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-18-13(17)15-12-10(11(14)16)8-5-4-7(2)6-9(8)19-12/h7H,3-6H2,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTDUNDCFKPJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

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